
6-(Benzylsulfanyl)-9h-purin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylthio)-9H-purin-9-amine is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound features a benzylthio group attached to the purine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9H-purin-9-amine typically involves the introduction of a benzylthio group to a purine derivative. One common method is the nucleophilic substitution reaction where a purine derivative reacts with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 6-(Benzylthio)-9H-purin-9-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-9H-purin-9-amine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the benzylthio group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzylthio)-9H-purin-9-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and nucleic acid chemistry.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-9H-purin-9-amine involves its interaction with molecular targets such as enzymes or nucleic acids. The benzylthio group can enhance binding affinity to certain enzymes, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis or function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine derivative used in chemotherapy.
6-Thioguanine: Another purine analog with applications in cancer treatment.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
Uniqueness
6-(Benzylthio)-9H-purin-9-amine is unique due to the presence of the benzylthio group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This modification can enhance its binding affinity to specific molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
CAS No. |
20914-62-9 |
|---|---|
Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
6-benzylsulfanylpurin-9-amine |
InChI |
InChI=1S/C12H11N5S/c13-17-8-16-10-11(17)14-7-15-12(10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2 |
InChI Key |
CWYHLPSFDNKSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



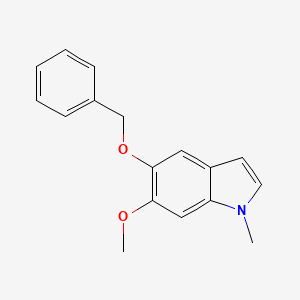
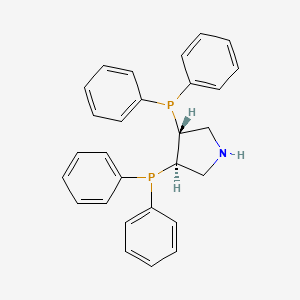


![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)
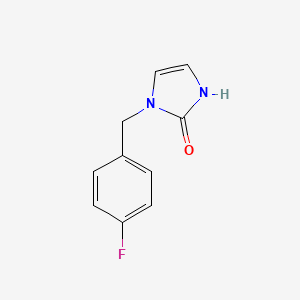
![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)


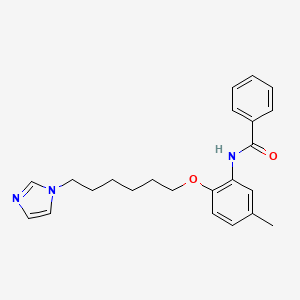
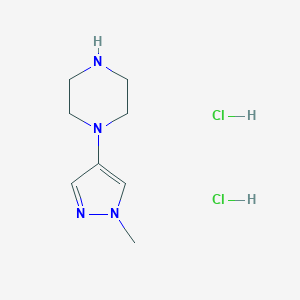
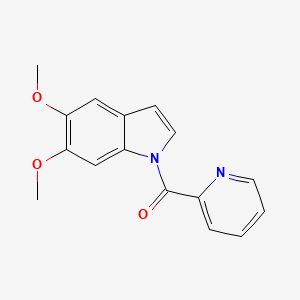
![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)
